Cas no 17329-15-6 (Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-)
17329-15-6 structure
Product Name:Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
Numero CAS:17329-15-6
MF:C18H16
MW:232.319644927979
CID:233875
PubChem ID:5376733
Update Time:2025-04-19
Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
- 1,1'-[(1E,3E,5E)-1,3,5-Hexatriene-1,6-diyl]bisbenzene
- (1E,3E,5E)-1,6-diphenyl-1,3,5-hexatriene
- (1E,3E,5E)-1,6-Diphenylhexa-1,3,5-triene
- all-s-trans-1,6-Diphenylhexa-1,3,5-triene
- diphenylhexatriene
- trans,trans,trans-1,6-diphenyl-1,3,5-hexatriene
- HY-W013967
- UNII-Z428QK7RTE
- CHEBI:51594
- EINECS 217-011-3
- MFCD00004793
- LS-14625
- (6-Phenyl-1,3,5-hexatrienyl)benzene
- Diphenylhexatriene, all-trans
- 1,6-Diphenyl-1,3,5-hexatriene
- 1,1'-(1E,3E,5E)-hexa-1,3,5-triene-1,6-diyldibenzene
- PD069837
- [(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene
- a,w-Diphenylhexatriene
- CS-W014683
- NSC 90479
- 1,6-Diphenylhexatriene
- Dicinnamyl
- Z428QK7RTE
- DTXSID401336583
- E,E,E-1,6-diphenyl-1,3,5-hexatriene
- Q955946
- 1,6-Diphenyl-1,3,5-hexatriene, 98%
- 1,6-Diphenyl-1,3,5-hexa-triene
- NSC-90479
- 1,6-Diphenyl-1,3,5-hexatriene, all-trans-
- alpha,omega-Diphenylhexatriene
- [(1E,3E,5E)-6-Phenyl-1,3,5-hexatrienyl]benzene
- 1,6-Diphenylhexa-1,3,5-triene
- Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis-
- E,E,E-1,6-diphenylhexatriene
- BOBLSBAZCVBABY-WPWUJOAOSA-N
- 1,3,5-Hexatriene, 1,6-diphenyl-
- AKOS015903834
- all-trans-1,6-Diphenyl-1,3,5-hexatriene
- 1720-32-7
- Dph (dye)
- 17329-15-6
- [(1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl]benzene
- .ALPHA.,.OMEGA.-DIPHENYLHEXATRIENE
-
- MDL: MFCD00004793
- Inchi: 1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+
- Chiave InChI: BOBLSBAZCVBABY-WPWUJOAOSA-N
- Sorrisi: C1(/C=C/C=C/C=C/C2C=CC=CC=2)C=CC=CC=1
Proprietà calcolate
- Massa esatta: 352.16752
- Massa monoisotopica: 232.125200510g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 253
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.1
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 36.92
Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
17329-15-6 (Benzene,1,1'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-) Prodotti correlati
- 103-30-0(trans-Stilbene)
- 300-57-2([(E)-prop-1-enyl]benzene)
- 16939-57-4([(1E)-buta-1,3-dienyl]benzene)
- 1720-32-7(1,6-Diphenylhexa-1,3,5-triene)
- 645-49-8(cis-Stilbene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso